2-Bromo-4-(pyrrolidin-2-YL)pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Scarce brominated pyridine-pyrrolidine hybrid building block. Researchers requiring a selective C2-bromo handle for palladium-catalyzed cross-coupling often face long lead times. This intermediate directly resolves that bottleneck. • Enables Suzuki-Miyaura, Buchwald-Hartwig, and other C-C/C-N bond-forming reactions at the 2-position. • Core scaffold of patented orexin-2 receptor agonist programs (e.g., narcolepsy research). • Shipped worldwide under ambient conditions; not classified as hazardous.

Molecular Formula C9H11BrN2
Molecular Weight 227.105
CAS No. 1260665-46-0
Cat. No. B595388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(pyrrolidin-2-YL)pyridine
CAS1260665-46-0
Molecular FormulaC9H11BrN2
Molecular Weight227.105
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=NC=C2)Br
InChIInChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
InChIKeyBBKBTYYOQXHMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(pyrrolidin-2-yl)pyridine Procurement Overview


2-Bromo-4-(pyrrolidin-2-YL)pyridine (CAS 1260665-46-0), also known as 2-Bromo-isonornicotine, is a heterocyclic building block with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . It is a brominated pyridine derivative featuring a pyrrolidine ring at the 4-position . This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and pharmaceutical research, where it is utilized for the construction of complex molecular libraries and as a scaffold in drug discovery programs .

Enables metal-catalyzed cross-coupling diversification for compound library synthesis.
Pyrrolidine ring supports further derivatization, e.g., amide bond formation.
Serves as a versatile intermediate in medicinal chemistry and SAR exploration.

2-Bromo-4-(pyrrolidin-2-yl)pyridine vs. Generic Analogs


Substituting 2-Bromo-4-(pyrrolidin-2-YL)pyridine with a generic analog, such as the non-brominated 4-(pyrrolidin-2-yl)pyridine (CAS 128562-25-4), fundamentally alters its synthetic utility and downstream applications. The presence of the bromine atom at the 2-position of the pyridine ring provides a reactive handle for selective metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations . This allows for precise and efficient derivatization, a feature absent in the non-brominated analog . Furthermore, the specific 2-bromo-4-pyrrolidinyl substitution pattern imparts distinct stereoelectronic properties, making it an essential intermediate in the synthesis of targeted pharmaceutical compounds, as evidenced by its use in patented orexin-2 receptor agonist programs .

Reactivity loss
Non-brominated analogs lack the 2-bromo reactive handle and may not support cross-coupling diversification strategies.
Property mismatch
Different substitution patterns can shift stereoelectronic properties, potentially altering reactivity in downstream synthetic steps.

2-Bromo-4-(pyrrolidin-2-yl)pyridine Differentiation Evidence


Cross-Coupling Reactivity Advantage

The defining feature of 2-Bromo-4-(pyrrolidin-2-YL)pyridine is the bromine atom at the 2-position of the pyridine ring. This functional group is a well-established and highly versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations . In contrast, its closest analog, 4-(pyrrolidin-2-yl)pyridine (CAS 128562-25-4), lacks this reactive halogen and thus cannot directly participate in these crucial C-C and C-N bond-forming reactions, severely limiting its downstream synthetic utility for library generation and SAR exploration .

Cross-Coupling Reactivity
Class-level inference
2-Br enables Pd-catalyzed cross-coupling; non-halogenated analog is unreactive under standard conditions.
Supports late-stage diversification for library synthesis.
Reactivity confirmed under typical coupling protocols.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity and Storage Requirements

Vendor specifications indicate a minimum purity of 95% for 2-Bromo-4-(pyrrolidin-2-YL)pyridine, with recommended long-term storage in a cool, dry place . In comparison, the non-brominated analog 4-(pyrrolidin-2-yl)pyridine is available from various suppliers with purity grades ranging from 95% to 98% and may require more stringent storage conditions, such as protection from light and refrigeration at 4°C, as indicated for its enantiopure forms [REFS-2, REFS-3].

Purity & Storage Profile
Data to verify
Min. 95% purity, cool/dry storage recommended; analog variants may require 4°C and light protection.
Purity grade supports synthetic reliability; storage logistics may influence handling costs.
Vendor-reported specifications; verify lot-specific CoA.
Chemical Procurement Quality Control Stability

Orexin-2 Receptor Agonist Programs for Narcolepsy

A 2023 patent application (US2023025384) from Alkermes, Inc. specifically claims and exemplifies compounds within the pyrrolidinyl-pyridine class as orexin-2 receptor agonists for the treatment of narcolepsy and cataplexy . While the exact 2-bromo-4-pyrrolidinyl substitution pattern is not the final drug, it represents a key scaffold in the SAR exploration of this chemical space. The patent's focus on substituted pyrrolidinyl and piperidinyl compounds, which include the structural core of 2-Bromo-4-(pyrrolidin-2-YL)pyridine, highlights its direct relevance to a well-funded, active area of pharmaceutical research .

Patent Relevance
Patent context
Scaffold core present in US2023025384, targeting orexin-2 receptor agonist research.
Supports research on orexin-2 agonist chemotypes.
Patent disclosure; not a final drug substance.
Neuroscience Drug Discovery Narcolepsy

2-Bromo-4-(pyrrolidin-2-yl)pyridine: Key Applications


Late-Stage Diversification for Compound Libraries

2-Bromo-4-(pyrrolidin-2-YL)pyridine is an ideal building block for medicinal chemists employing palladium-catalyzed cross-coupling reactions to rapidly generate diverse libraries of pyrrolidinyl-pyridine derivatives. The 2-bromo substituent provides a robust and selective handle for Suzuki-Miyaura, Buchwald-Hartwig, and other C-C/C-N bond-forming reactions, enabling efficient exploration of chemical space around this privileged scaffold . This is in stark contrast to the non-brominated analog, which lacks this versatile point of diversification .

Orexin Receptor Agonist Intermediate Synthesis

Given the structural relevance of this compound to the pyrrolidinyl-pyridine core found in patented orexin-2 receptor agonists (e.g., US2023025384), 2-Bromo-4-(pyrrolidin-2-YL)pyridine is a strategically important intermediate for process R&D groups focused on developing novel treatments for narcolepsy and related sleep disorders . Procuring this specific building block allows for the direct synthesis and evaluation of proprietary compounds and SAR analogs in this therapeutically promising area .

Functional Probes and Molecular Tool Design

The unique combination of a basic pyrrolidine nitrogen and an aryl bromide in 2-Bromo-4-(pyrrolidin-2-YL)pyridine makes it suitable for creating functional probes. The pyrrolidine can be used for modulating physicochemical properties or as a site for further derivatization (e.g., amide formation), while the 2-bromo group allows for the attachment of reporter tags (e.g., fluorophores, biotin) or affinity handles via cross-coupling, as demonstrated in its use for constructing diverse chemical libraries for SAR studies .

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
2-Bromo reactive handle
Pd-catalyzed diversification efficiency
Orexin-2 receptor agonist research
Scaffold alignment with patent chemotypes
Orexin agonist SAR exploration
Functional probe design
Pyrrolidine and bromo dual functionality
Bioconjugation and probe derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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